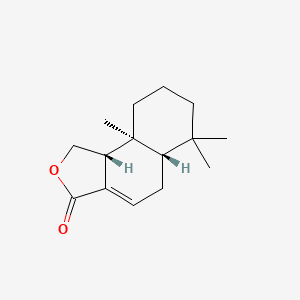
Cinnamolide
Overview
Description
Cinnamolide is a sesquiterpenoid compound that belongs to the drimane family. It is known for its insect deterrent properties and is synthesized from drimenol, a naturally occurring sesquiterpene alcohol. This compound has been identified in various plants, including Persicaria hydropiper, and has shown potential in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamolide can be synthesized through the oxidation of drimenol. The process involves the use of a drimenol oxidase enzyme, which catalyzes the conversion of drimenol to drimendiol. Further oxidation at the C-12 position leads to the formation of this compound. This process can be carried out in yeast or plant hosts that express the necessary enzymes .
Industrial Production Methods: Industrial production of this compound involves the use of genetically modified organisms (GMOs) that have been engineered to express the drimenol oxidase enzyme. These GMOs can produce this compound in large quantities, making the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: Cinnamolide undergoes various chemical reactions, including:
Oxidation: Conversion of drimenol to drimendiol and further to this compound.
Reduction: Potential reduction of this compound to its corresponding alcohol.
Substitution: Possible substitution reactions at the hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using drimenol oxidase.
Reduction: Chemical reduction using reducing agents such as sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Drimendiol and this compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Cinnamolide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other drimane sesquiterpenoids.
Biology: Studied for its insect deterrent properties and potential use in pest control.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of insect-resistant crops through genetic modification
Mechanism of Action
Cinnamolide exerts its effects primarily through its interaction with insect receptors, leading to deterrence. The compound is believed to interfere with the feeding behavior of insects, making it an effective antifeedant. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect the sensory perception of insects .
Comparison with Similar Compounds
Cinnamolide is unique among drimane sesquiterpenoids due to its specific structure and properties. Similar compounds include:
Drimenol: The precursor to this compound, also known for its insect deterrent properties.
Drimendiol: An intermediate in the synthesis of this compound.
Polygodial: Another drimane sesquiterpenoid with similar insect deterrent properties but different structural features.
This compound stands out due to its specific oxidation pattern and the presence of a lactone ring, which contributes to its unique biological activities .
Properties
IUPAC Name |
(5aS,9aS,9bR)-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h5,11-12H,4,6-9H2,1-3H3/t11-,12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUMRNRVJNFLPT-SLEUVZQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2COC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC3=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339979 | |
| Record name | Cinnamolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23599-47-5 | |
| Record name | Cinnamolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



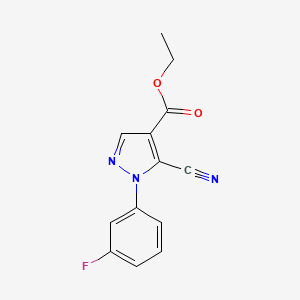

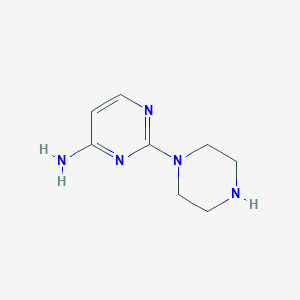
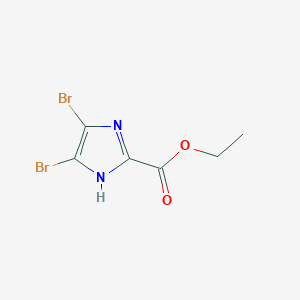


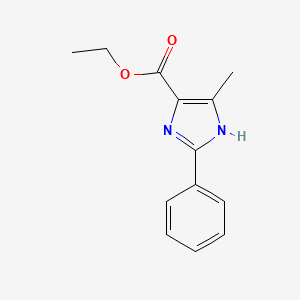
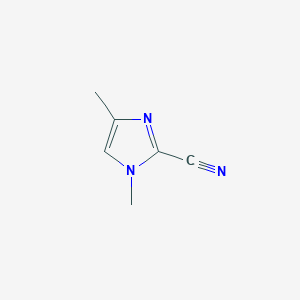
![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(bromomethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1611067.png)


